(2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine
Description
(2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine (CAS: 1155640-51-9) is a secondary amine featuring a 2-methylphenyl-substituted ethyl group and a 2-ethoxyethyl moiety. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. The compound is characterized by a branched structure combining aromatic and ether functionalities, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-4-15-10-9-14-12(3)13-8-6-5-7-11(13)2/h5-8,12,14H,4,9-10H2,1-3H3 |
InChI Key |
MGCZPGAJFUMHRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine typically involves the reaction of 2-ethoxyethylamine with 1-(2-methylphenyl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for (2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethoxyethyl or methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical research.
Biology: The compound can be used in studies involving biological systems to understand its interactions and effects.
Medicine: Research into potential pharmaceutical applications, including its effects on biological targets and pathways.
Industry: It may be used in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl and methylphenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Notes | Reference |
|---|---|---|---|---|---|
| (2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine | C₁₃H₂₁NO | 207.31 | 2-methylphenyl, 2-ethoxyethyl | Limited pharmacological data | |
| 1-(2-Methylphenyl)ethylamine | C₁₃H₂₁N | 191.32 | 2-methylphenyl, isobutyl | Lower MW; potential CNS activity | |
| [1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine | C₁₆H₂₁NS | 259.41 | Thiophene ring, 2-methylphenyl | Enhanced lipophilicity | |
| 1-(4-Bromophenyl)ethylamine | C₁₁H₁₆BrNO | 274.16 | 4-bromophenyl, 2-ethoxyethyl | Bromine may increase reactivity | |
| KB-2413 (Benzimidazole derivative) | C₂₂H₂₈N₄O₆ | 456.49 | Homopiperazinyl, benzimidazole | Potent antihistaminic activity |
Key Observations :
- Aromatic Substitution : The 2-methylphenyl group is retained in most analogues, suggesting its role in target binding or steric effects.
- Ether vs. Alkyl Chains : The 2-ethoxyethyl group in the target compound may improve solubility compared to purely alkyl chains (e.g., 2-methylpropyl in ).
- Thiophene vs.
Pharmacological Comparison
Antihistaminic Activity
- KB-2413 : A structurally related benzimidazole derivative with a 2-ethoxyethyl group. It exhibits 39-fold greater potency than chlorpheniramine in preventing histamine-induced mortality in guinea pigs . Its activity is attributed to competitive histamine antagonism and selective inhibition of histamine release .
- Bilastine: Another ethoxyethyl-containing antihistamine (under clinical development) with a benzimidazole core.
However, the absence of a benzimidazole or piperazine ring may limit its potency.
Biological Activity
(2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine, with the CAS number 1019534-32-7, is a compound that has garnered interest in various scientific fields due to its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 221.32 g/mol
- Structure : The compound features an ethoxyethyl group linked to a 1-(2-methylphenyl)ethylamine moiety, which suggests potential interactions with biological targets.
The biological activity of (2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate neurotransmitter levels and influence pathways related to neuropharmacology, although detailed mechanisms remain under investigation .
Neuropharmacological Effects
Given its amine structure, (2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine may influence neurotransmitter systems. Compounds in this class have been studied for their effects on serotonin and dopamine pathways, which could position this compound as a candidate for further research in treating mood disorders or neurodegenerative diseases.
Study on Structural Analogues
In studies involving structurally related compounds, significant findings have been reported regarding their inhibitory effects on certain enzymes involved in metabolic pathways. For example, some amine derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, suggesting potential antidepressant effects.
In Vitro Studies
A study evaluating the in vitro effects of similar amines demonstrated that they could significantly reduce bacterial growth at concentrations as low as 50 µg/mL. The exact concentration and efficacy of (2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine require further exploration but indicate a promising avenue for future research.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
